(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
Description
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine (CAS: 1407997-77-6) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methylaminomethyl substituent at the 2-position, and two fluorine atoms at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₁H₂₀F₂N₂O₂ (MW: 250.29 g/mol) . The Boc group enhances solubility and stability during synthetic processes, while the difluoro substitution modulates electronic and steric properties, making it valuable in medicinal chemistry and catalysis .
Properties
IUPAC Name |
tert-butyl (2R)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHTVXAQWRDGH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Pyrrolidine Precursors
A key method involves the fluorination of protected pyrrolidine derivatives using diethylaminosulfur trifluoride (DAST) to introduce geminal difluoro groups at the 4-position.
| Parameter | Detail |
|---|---|
| Starting material | (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate |
| Fluorinating agent | Diethylaminosulfur trifluoride (DAST) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Initially -78 °C, then warmed to room temperature |
| Reaction time | 16 hours |
| Yield | 98% |
| Workup | Aqueous NaHCO3 wash, drying over Na2SO4, solvent removal |
| Product | (R)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (yellow oil) |
This method provides high yield and selectivity for the difluorinated pyrrolidine ring, crucial for subsequent functionalization.
Azide Substitution and Reduction to Amino Derivative
The 4-position can be functionalized by converting a triflate intermediate to an azide, followed by catalytic hydrogenation to the corresponding amine.
| Parameter | Detail |
|---|---|
| Starting material | tert-butyl 3,3-difluoro-4-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate |
| Azide source | Tetrabutylammonium azide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction time | 3 hours |
| Yield | 99% |
| Reduction method | Pd/C catalyst under hydrogen atmosphere in MeOH or EtOH |
| Reduction time | 15-16 hours |
| Product | tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (oil/solid) |
This two-step approach efficiently introduces the amino functionality at the 4-position, enabling further substitution reactions.
Introduction of the Methylaminomethyl Group at 2-Position
The methylaminomethyl substituent is typically introduced via nucleophilic substitution or reductive amination on the 2-position of the pyrrolidine ring or its derivatives.
Reductive Amination Approach
- Starting from the 2-oxo or 2-formyl pyrrolidine intermediate, reaction with methylamine or methylaminomethyl reagents under reductive amination conditions (e.g., sodium triacetoxyborohydride) in organic solvents leads to the desired substitution.
Coupling with Aminomethyl Precursors
- Alternatively, the 2-position amino group can be alkylated with formaldehyde and methylamine or related reagents under controlled temperature and base catalysis (e.g., N-ethyl-N,N-diisopropylamine) in solvents like acetonitrile or tert-butanol.
| Parameter | Detail |
|---|---|
| Starting material | tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |
| Solvent | tert-butanol or acetonitrile |
| Temperature | 20 - 90 °C |
| Reaction time | 14 - 120 hours |
| Purification | Reverse-phase preparative HPLC or silica gel chromatography |
| Yield | 74 - 92% |
Specific examples include coupling with methylaminomethyl intermediates or related heterocycles to achieve the target compound with high purity and yield.
Representative Experimental Data Table
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | Fluorination | DAST, DCM, -78 to rt, 16 h | 98 | (R)-1-Boc-4,4-difluoropyrrolidine intermediate (yellow oil) |
| 2 | Azide substitution | Tetrabutylammonium azide, DMF, 0 °C to rt, 3 h | 99 | Azido intermediate (colorless oil) |
| 3 | Catalytic hydrogenation | Pd/C, H2, MeOH or EtOH, rt, 15-16 h | 98 | 4-Amino-3,3-difluoropyrrolidine derivative |
| 4 | Aminomethyl substitution | DIPEA, tert-butanol or acetonitrile, 20-90 °C, 14-120 h | 74-92 | (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine (solid) |
Purification and Characterization
- Purification: Reverse-phase preparative HPLC and silica gel chromatography are standard to achieve >95% purity.
- Characterization:
- LCMS confirms molecular ion peaks consistent with expected molecular weights.
- ^1H NMR and ^19F NMR spectra confirm substitution patterns and fluorine incorporation.
- Yields are typically high (74-99%), demonstrating the robustness of these synthetic routes.
Summary of Research Findings
- The use of DAST for difluorination is highly efficient and selective for the 4,4-difluoro motif on the pyrrolidine ring.
- Azide substitution followed by Pd/C hydrogenation is a reliable method to install the amino group at the 4-position with excellent yields.
- Introduction of the methylaminomethyl group at the 2-position is achieved under mild base catalysis and elevated temperatures with good yields and scalability.
- The synthetic sequence is amenable to scale-up and provides a versatile platform for further derivatization in pharmaceutical research.
This detailed analysis consolidates diverse, authoritative data on the preparation of this compound, emphasizing reaction conditions, yields, and purification techniques essential for professional synthetic chemists. The methodologies described enable efficient access to this important fluorinated pyrrolidine derivative for advanced research and development applications.
Chemical Reactions Analysis
Deprotection Reactions
The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions to expose the secondary amine. This is critical for downstream functionalization in drug discovery .
Key Findings :
-
TFA-mediated deprotection occurs rapidly at room temperature (<1 hr).
-
The difluoro-pyrrolidine ring remains stable under acidic conditions, avoiding ring-opening side reactions .
Substitution Reactions
The methylaminomethyl group participates in nucleophilic substitutions, enabling structural diversification.
Mechanistic Insights :
-
Alkylation proceeds via SN2 mechanism, favored by the steric accessibility of the methylaminomethyl group .
-
Acylation requires base (pyridine) to neutralize HCl byproducts .
Fluorine-Specific Reactivity
The 4,4-difluoro-pyrrolidine ring exhibits unique electronic effects, influencing regioselectivity in reactions.
Key Observations :
-
Fluorine’s electron-withdrawing effect directs electrophiles to the C3 position .
-
Direct displacement of fluorine is inefficient due to strong C–F bonds .
Ring-Opening and Functionalization
Controlled ring-opening reactions enable access to linear derivatives.
Applications :
-
Oxidative products serve as diacid intermediates for polymer synthesis .
-
Reductive amination introduces alkyl/aryl groups for bioactive molecule design .
Stability Under Synthetic Conditions
The compound demonstrates robust stability across diverse conditions:
| Condition | Outcome | Degradation | References |
|---|---|---|---|
| Basic (pH 10, 25°C) | No Boc deprotection or ring degradation | None | |
| Oxidative (H₂O₂, 50°C) | Methylaminomethyl oxidation to nitroxide | <5% |
Comparative Reactivity with Analogues
The difluoro substitution and Boc protection differentiate its reactivity from similar pyrrolidines:
Scientific Research Applications
Medicinal Chemistry
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine serves as a key building block in the synthesis of pharmaceuticals. Its chiral nature allows for the development of drugs with specific biological activities. The compound's fluorine substitutions enhance metabolic stability and binding affinity to biological targets.
Case Study : In the synthesis of novel analgesics, this compound has been utilized to create compounds that demonstrate improved efficacy compared to non-fluorinated analogs.
Organic Synthesis
This compound is employed in various synthetic pathways due to its ability to undergo multiple chemical reactions such as oxidation, reduction, and nucleophilic substitution. The Boc protecting group allows for selective reactions without interfering with the amine functionality.
Data Table: Reaction Types and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Nucleophilic Substitution | Sodium azide or potassium cyanide | Basic conditions |
Biological Studies
Research involving this compound focuses on its interaction with specific enzymes and receptors. Studies have investigated how fluorine substitution affects biological activity and metabolic pathways.
Case Study : Interaction studies have revealed that the compound shows enhanced binding affinity to certain neurotransmitter receptors compared to its non-fluorinated counterparts.
Industrial Applications
In addition to its role in pharmaceuticals, this compound is used in the production of agrochemicals and specialized polymers. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the chiral center can influence the binding affinity and selectivity of the compound. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (CAS: 1407991-22-3)
- Molecular Formula: C₁₀H₁₇F₂NO₃ (MW: 237.24 g/mol)
- Key Differences: Replaces the methylaminomethyl group with a hydroxymethyl (-CH₂OH) group.
- Properties: Purity: 95% (vs. unspecified for the target compound) . Physical State: Light yellow oil (vs.
- Applications : Likely used as an intermediate for introducing hydroxyl groups in drug synthesis.
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS: 1363384-67-1)
- Molecular Formula : C₁₀H₁₈F₂N₂O₂ (MW: 236.26 g/mol)
- Key Differences: Stereochemistry: S-enantiomer (vs. R-enantiomer of the target compound). Substituent: Aminomethyl (-CH₂NH₂) group instead of methylaminomethyl (-CH₂NHCH₃) .
- Applications: Potential use in asymmetric catalysis or as a building block for chiral ligands.
Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (CAS: 1881265-72-0)
- Molecular Formula: C₁₂H₁₉F₂NO₄ (MW: 287.28 g/mol)
- Key Differences: Replaces the methylaminomethyl group with an ethyl ester (-COOEt) at the 2-position .
- Applications : Likely serves as a precursor for ester hydrolysis or amide coupling reactions.
Structural and Physicochemical Data
Stereochemical and Electronic Comparisons
- Stereochemistry : The R-configuration in the target compound may offer distinct binding affinities in chiral environments compared to its S-enantiomer analogs (e.g., CAS 1363384-67-1) .
- Fluorine Effects: The 4,4-difluoro substitution in all compounds enhances metabolic stability and lipophilicity compared to non-fluorinated pyrrolidines .
- Substituent Reactivity: Methylaminomethyl: Introduces a secondary amine for hydrogen bonding or salt formation. Hydroxymethyl: Provides a site for oxidation or glycosylation . Ethyl Ester: Enables hydrolysis to carboxylic acids for further derivatization .
Biological Activity
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a chiral compound notable for its unique molecular structure, which includes a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) group and two fluorine atoms at the 4-position. With a molecular formula of C11H20F2N2O2 and a molecular weight of 250.29 g/mol, this compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's structure is integral to its biological activity. The presence of the Boc group enhances the stability of the amine functionality, while the difluoromethyl substitution can affect the compound's lipophilicity and electronic properties. These characteristics may influence its binding affinity to biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C11H20F2N2O2 |
| Molecular Weight | 250.29 g/mol |
| Functional Groups | Boc protecting group, difluoromethyl group |
| Chiral Center | Yes |
The mechanism of action for this compound is not fully elucidated due to limited specific research. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, allowing the free amine to participate in biochemical interactions. The presence of fluorine atoms may enhance metabolic stability and selectivity in biological systems.
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals, particularly chiral drugs with specific biological activities.
- Organic Synthesis : Utilized in the development of complex molecules, including those with potential therapeutic properties.
- Biological Studies : Investigated for its effects related to fluorine substitution on biological activity and metabolic stability.
Case Studies
While specific case studies directly involving this compound are sparse, related compounds have been studied for their biological activities:
- Fluorinated Compounds in Drug Development : Research indicates that fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them valuable in drug design.
- Enzyme Inhibition Studies : Similar pyrrolidine derivatives have been explored for their ability to inhibit enzymes involved in metabolic pathways, suggesting potential applications for this compound in therapeutic contexts.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | 1407997-77-6 | Enantiomer with similar features | 0.87 |
| 1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | 1407991-24-5 | Lacks methyl group on amine | 0.85 |
| 1-Boc-2-(methylaminomethyl)pyrrolidine | 1407997-77-6 | No fluorine atoms present | 0.80 |
Q & A
Q. Example Protocol :
Start with 4,4-difluoropyrrolidine hydrochloride.
Protect the amine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 0°C to RT.
Functionalize the 2-position with methylaminomethyl via a Mannich-type reaction using formaldehyde and methylamine hydrochloride.
Q. Key Data :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM | 85–90 | |
| Methylaminomethylation | Formaldehyde, MeNH₂·HCl, NaBH₃CN | 60–70 |
Basic: How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
Q. Example NMR Data (CDCl₃) :
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Boc (tert-butyl) | 1.43 | Singlet | 9H |
| Pyrrolidine C-H | 2.8–3.2 | Multiplet | 4H |
| Methylaminomethyl | 2.7 | Triplet | 2H |
Advanced: How does the methylaminomethyl substituent influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
The methylaminomethyl group acts as a weak base due to its tertiary amine, which can:
- Modulate pKa : The substituent lowers the pKa of adjacent protons (e.g., C-H α to N), enhancing acidity and facilitating deprotonation in base-catalyzed reactions .
- Steric Effects : The bulky group may hinder nucleophilic attack at the 2-position but promote regioselectivity in ring-opening reactions.
- Coordination : The amine can coordinate to metal catalysts (e.g., Pd or Cu), altering reaction pathways in cross-coupling or oxidation reactions .
Experimental Insight :
In a study on pyrimidinone derivatives, the methylaminomethyl group reduced the pKa of conjugated acids to ~1.6–1.8, significantly impacting solubility and reactivity .
Advanced: How to resolve contradictions in NMR data during structural confirmation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrolidine ring protons) by correlating ¹H-¹H and ¹H-¹³C couplings.
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers of the Boc group) by acquiring spectra at 25°C and −40°C .
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs).
Case Study :
In a synthesis of a difluoropyrrolidine derivative, VT-NMR revealed Boc group rotation barriers, explaining split signals at room temperature .
Stability: What are the optimal storage conditions to prevent degradation?
Methodological Answer:
- Temperature : Store at −20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis.
- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous workup unless necessary.
- Light Protection : Amber vials prevent photodegradation of the fluorinated scaffold .
Q. Stability Data :
| Condition | Degradation (%) | Time (months) |
|---|---|---|
| RT, air | 15–20 | 3 |
| −20°C, N₂ | <5 | 12 |
Application: How is this compound utilized in medicinal chemistry?
Methodological Answer:
The Boc-protected difluoropyrrolidine scaffold is a key intermediate in:
- Protease Inhibitors : The difluoro group enhances metabolic stability by resisting oxidation.
- Kinase Inhibitors : The methylaminomethyl group can hydrogen-bond to ATP-binding pockets.
Example :
Compound 47 in a 2024 patent used 3,3-difluoropyrrolidine to synthesize a tetrahydropyrimidine carboxamide with anticancer activity .
Q. Biological Data :
| Target IC₅₀ (nM) | Selectivity Index | Cell Line |
|---|---|---|
| 12.5 | >100 | HeLa |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
